N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a pyrrolo ring and a sulfonamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrolo Ring: The pyrrolo ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzylamine derivative.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can be employed to achieve more efficient and environmentally friendly processes .
Chemical Reactions Analysis
N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as cholinesterases and monoamine oxidases, which play crucial roles in neurological processes . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and improve cognitive functions. Additionally, it can interfere with cancer cell metabolism by targeting key enzymes involved in glycolysis, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
N-(2-ethylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can be compared with other quinoline derivatives, such as:
Quinoline-8-sulfonamide: This compound shares a similar sulfonamide group but lacks the pyrrolo ring, resulting in different biological activities and properties.
Quinoline-8-sulfenyl halides: These compounds contain a sulfenyl halide group instead of a sulfonamide group, leading to distinct reactivity and applications.
Quinoline-8-hydroxy derivatives: These derivatives have a hydroxyl group at the 8-position, which imparts unique pharmacological properties, including enhanced anticancer activity.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-6-3-4-8-17(13)20-25(23,24)16-10-14-7-5-9-21-18(22)12-15(11-16)19(14)21/h3-4,6,8,10-11,20H,2,5,7,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIMPWQMCWMTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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